9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene
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Overview
Description
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene is a unique organic compound with the molecular formula C18H16. It is part of a class of compounds known for their rigid, polycyclic structures, which contribute to their stability and distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic polycyclic structure .
Industrial Production Methods
The production process generally requires precise control of temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions typically result in halogenated or alkylated products .
Scientific Research Applications
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene involves its interaction with specific molecular targets. These interactions often lead to changes in the structure and function of the target molecules, which can result in various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but lacks the dimethyl groups.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups, making it more hydrophilic.
Uniqueness
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene is unique due to its specific structural features, including the presence of dimethyl groups and the rigid polycyclic framework.
Properties
Molecular Formula |
C18H16 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C18H16/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-12H,1-2H3 |
InChI Key |
VYXHBQHIQICOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C |
Origin of Product |
United States |
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